3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Overview
Description
3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including cyclocondensation reactions using trifluoromethyl-containing building blocks.
Coupling with Benzoic Acid Derivative: The pyridine derivative is then coupled with a benzoic acid derivative under suitable conditions to form the desired ester.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid methyl ester moiety.
Reduction: Reduction reactions may target the pyridine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but lacks the benzoic acid methyl ester moiety.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-pyridine derivative with different substituents.
Uniqueness: 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is unique due to the combination of the trifluoromethyl-pyridine core and the benzoic acid methyl ester moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[4-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-13(19)10-4-2-3-9(7-10)12-8-11(5-6-18-12)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUGHRUFWFEDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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